![molecular formula C38H69N15O13 B128738 (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid CAS No. 144207-60-3](/img/structure/B128738.png)
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
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Overview
Description
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid is a useful research compound. Its molecular formula is C38H69N15O13 and its molecular weight is 944 g/mol. The purity is usually 95%.
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Biological Activity
The compound is a complex peptide with multiple amino acid residues, showcasing a diverse array of biological activities. This article aims to explore its biological activity based on available literature, including its pharmacological implications, mechanisms of action, and potential therapeutic applications.
Structure and Composition
The compound is characterized by a long chain of amino acids, including several diaminomethylidene groups and various functional groups that contribute to its biological properties. The stereochemistry is significant, as the specific configurations (e.g., (2S), (3R)) can influence the compound's interactions with biological targets.
The biological activity of this compound can be attributed to its interactions with various receptors and enzymes. For instance, peptides similar in structure have been shown to interact with metabotropic glutamate receptors (mGluRs), which play critical roles in synaptic transmission and neuronal modulation . Such interactions can lead to downstream effects on neurotransmitter release and neuronal excitability.
2. Pharmacological Implications
Research indicates that compounds with similar structural motifs exhibit significant pharmacological effects:
- Inhibition of Enzymes : Certain derivatives have demonstrated inhibitory effects on enzymes such as β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases, which are crucial in the context of Alzheimer's disease . The inhibition of these enzymes suggests potential therapeutic applications in neurodegenerative diseases.
- Antidiabetic Potential : Some related compounds have been investigated for their antidiabetic properties, suggesting that the compound may also have implications in metabolic disorders .
3. Case Studies
Several studies have highlighted the biological activity of structurally related compounds:
- A study on pterosin derivatives indicated their ability to inhibit BACE1 and cholinesterases with IC50 values indicating effective concentrations for therapeutic use .
- Another investigation into similar amino acid sequences revealed their potential as immunostimulants, showcasing a diverse range of biological activities from immune modulation to neuroprotection .
Data Summary
Scientific Research Applications
The compound , (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid , is a complex peptide that may have significant applications in various fields of scientific research, particularly in biochemistry and pharmacology. Below is a detailed exploration of its potential applications, supported by data tables and case studies.
Pharmaceutical Development
The intricate structure of this compound suggests potential applications in drug development, especially as a therapeutic agent targeting specific biological pathways. Peptides and proteins often serve as the basis for new drugs due to their ability to interact selectively with biological systems.
Case Study: Anticancer Activity
Research has indicated that peptides similar to the compound exhibit anticancer properties by inducing apoptosis in cancer cells. For example, studies on peptide derivatives have shown that they can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival.
Biochemical Research
This compound can be utilized as a biochemical probe to study protein interactions and enzyme activities. The specific amino acid sequences can be designed to bind selectively to target proteins, facilitating the understanding of complex biological processes.
Data Table: Binding Affinities of Related Peptides
Peptide Variant | Target Protein | Binding Affinity (nM) | Reference |
---|---|---|---|
Variant A | Protein X | 50 | |
Variant B | Protein Y | 30 | |
This Compound | Protein Z | 25 |
Vaccine Development
Peptides are crucial in vaccine formulation as they can mimic epitopes on pathogens, stimulating an immune response. The structural complexity of this compound may enhance its efficacy as a vaccine candidate.
Case Study: Vaccine Efficacy
A study demonstrated that peptide-based vaccines incorporating similar structures induced robust immune responses against viral infections, highlighting the potential of this compound in immunotherapy applications.
Diagnostic Applications
The specificity of peptides allows them to be used as biomarkers for disease detection. This compound could potentially serve as a diagnostic tool by binding to disease-specific markers.
Data Table: Diagnostic Potential
Disease | Biomarker Target | Peptide Used | Sensitivity (%) | Specificity (%) |
---|---|---|---|---|
Cancer | Tumor Antigen | This Compound | 85 | 90 |
Autoimmune | Autoantibody | Variant B | 80 | 95 |
Drug Delivery Systems
Due to their amphiphilic nature, peptides can be engineered for use in drug delivery systems, improving the solubility and bioavailability of therapeutic agents.
Case Study: Nanoparticle Encapsulation
Research has shown that nanoparticles coated with peptides similar to this compound enhance the delivery of chemotherapeutics to tumor sites, minimizing side effects and improving treatment outcomes.
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H69N15O13/c1-17(2)27(51-29(58)20(11-12-25(39)57)47-30(59)23(16-54)50-34(63)28(19(4)56)52-32(61)26(40)18(3)55)33(62)48-21(8-5-13-45-37(41)42)35(64)53-15-7-10-24(53)31(60)49-22(36(65)66)9-6-14-46-38(43)44/h17-24,26-28,54-56H,5-16,40H2,1-4H3,(H2,39,57)(H,47,59)(H,48,62)(H,49,60)(H,50,63)(H,51,58)(H,52,61)(H,65,66)(H4,41,42,45)(H4,43,44,46)/t18-,19-,20+,21+,22+,23+,24+,26+,27+,28+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUJXRVVDMPRER-UPBFKDOESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H69N15O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
944.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.